![molecular formula C7H14Cl2N2S B3095876 [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1269184-78-2](/img/structure/B3095876.png)
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Descripción general
Descripción
“[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269184-78-2 . It has a molecular weight of 230.18 . The IUPAC name for this compound is (2-ethyl-4-methyl-1H-1lambda3-thiazol-5-yl)methanamine dihydrochloride .
Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The InChI code for this compound is 1S/C7H13N2S.2ClH/c1-3-7-9-5(2)6(4-8)10-7;;/h10H,3-4,8H2,1-2H3;2*1H .Aplicaciones Científicas De Investigación
Molluscicidal Properties
Research has identified certain thiazole derivatives, including compounds similar to [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride, as having molluscicidal properties. These compounds have been tested for activity against snails that are intermediate hosts of schistosomiasis, a significant health concern in many parts of the world (El-bayouki & Basyouni, 1988).
Potential Biological Activity
Thiazole derivatives, similar in structure to the compound , have been synthesized and characterized, with expectations of biological activity. These compounds, including variants of thiazol-2-yl and thiazol-5-yl groups, show potential in various biological applications (Párkányi & Schmidt, 2000).
Synthesis of Novel Derivatives
The synthesis of novel thiazole derivatives, including those containing the [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine structure, has been extensively researched. These synthetic processes have led to a variety of compounds with potential applications in medicinal chemistry (Rajanarendar, Karunakar, & Ramu, 2006).
Glucosidase Inhibition Studies
Recent studies have explored the inhibition activities of thiazole derivatives on enzymes such as α-glucosidase and β-glucosidase. Compounds related to [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine have shown significant inhibition potential, which could have implications in diabetes treatment and other metabolic disorders (Babar et al., 2017).
Antibacterial and Antifungal Activities
The synthesis of novel thiazole derivatives, including variations of the [(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine structure, has been linked to potential antibacterial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, showing promising results in combating microbial infections (Patel & Patel, 2017).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, the compound can bind to certain receptors on cell membranes, affecting signal transduction pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For instance, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines. Furthermore, the compound affects gene expression by modulating transcription factors, thereby altering cellular metabolism and promoting apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions . For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA, influencing gene expression by either promoting or inhibiting the binding of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that its effects on cellular functions, such as apoptosis and inflammation, can persist for several days after treatment. The compound’s efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it has been observed to have minimal toxic effects while effectively modulating biochemical pathways . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a significant increase in adverse effects occurs beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the citric acid cycle. Additionally, it affects the levels of various metabolites, including reactive oxygen species and antioxidants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters on cell membranes, facilitating its uptake into cells. Once inside, the compound can accumulate in certain tissues, particularly the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it can interact with different biomolecules in these compartments. For instance, in the nucleus, it can bind to DNA and transcription factors, affecting gene expression. Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity.
Propiedades
IUPAC Name |
(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-7-9-5(2)6(4-8)10-7;;/h3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMGZHFTGVEVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)
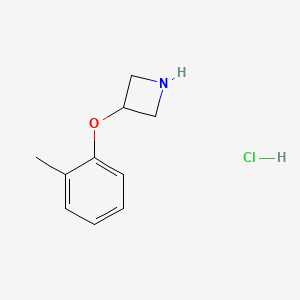
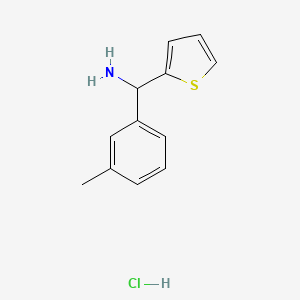
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)
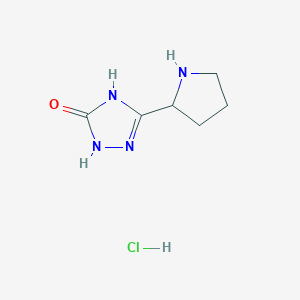
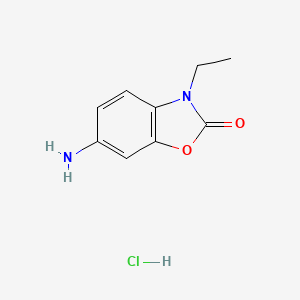
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095848.png)

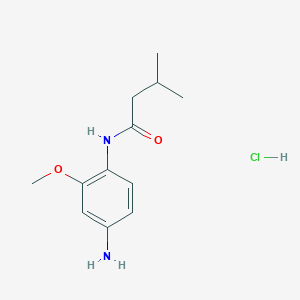

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)
